molecular formula C5H7FN2O2S B13259077 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 1803561-06-9

3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B13259077
CAS No.: 1803561-06-9
M. Wt: 178.19 g/mol
InChI Key: GWRDZQBFYKDLLP-UHFFFAOYSA-N
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Description

The chloride variant is synthesized via a three-step process:

Hydrazine hydrate reaction with acetylacetone to form 3,5-dimethyl-1H-pyrazole .

Alkylation using methyl iodide and potassium tert-butoxide to yield 1,3,5-trimethyl-1H-pyrazole .

Sulfonation with chlorosulfonic acid and thionyl chloride to produce the sulfonyl chloride .

The fluoride derivative likely follows a similar synthesis route, substituting chlorinating agents with fluorinating reagents. Key properties of the chloride include:

  • Molecular formula: C₅H₇ClN₂O₂S
  • Molecular weight: 194.63 g/mol
  • Purity: 97% (commercially available) .
  • Applications: Intermediate in antiproliferative sulfonamide derivatives and patented therapeutic agents (e.g., Alzheimer’s disease) .

Properties

CAS No.

1803561-06-9

Molecular Formula

C5H7FN2O2S

Molecular Weight

178.19 g/mol

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C5H7FN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)

InChI Key

GWRDZQBFYKDLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the substitution reaction . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Result from the reaction with alcohols.

    Sulfonic Acids: Produced through oxidation reactions.

    Sulfinic Acids: Obtained via reduction reactions.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazole-sulfonyl scaffold is highly modifiable. Key derivatives include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride R = Cl C₅H₇ClN₂O₂S 194.63 Pharmaceutical intermediate; antiproliferative activity
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride R = Cl, N1 = ethyl C₇H₁₁ClN₂O₂S 222.7 Enhanced lipophilicity; research chemical
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride R = Cl, N1 = tert-butyl C₉H₁₅ClN₂O₂S 250.75 Bulkier substituent; discontinued commercial availability
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride R = Cl, N1 = 2,2-difluoroethyl C₇H₉ClF₂N₂O₂S 258.67 Fluorine-enhanced stability/reactivity; high-cost specialty chemical
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride R = Cl, N1 = benzyl C₁₂H₁₃ClN₂O₂S 284.76 Aromatic substituent; unexplored biological activity
Key Observations:
  • Fluorinated groups (difluoroethyl): Enhance metabolic stability and electron-withdrawing effects, critical for drug design . Benzyl groups: Introduce aromaticity, possibly altering binding affinity in therapeutic targets .
  • Synthetic Accessibility :

    • Methyl and ethyl derivatives are synthesized in high yields (78–95%) via alkylation and sulfonation .
    • Fluorinated and benzyl derivatives require specialized reagents, reducing scalability .

Biological Activity

3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS No. 1803561-06-9) is a chemical compound characterized by its pyrazole ring and sulfonyl fluoride functional group. Its molecular formula is C5_5H7_7F N2_2O2_2S, with a molecular weight of 178.19 g/mol. This compound has garnered attention in medicinal chemistry due to its high reactivity and potential as an intermediate in the synthesis of bioactive compounds.

The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride can be achieved through various methods, including sulfonylation reactions involving chlorosulfonic acid and thionyl chloride in chloroform. The compound's sulfonyl fluoride moiety contributes to its electrophilic nature, making it a useful building block in organic synthesis and medicinal applications .

Antiproliferative Effects

Research indicates that derivatives of 3,5-dimethyl-1H-pyrazole exhibit significant biological activities, including antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrazole-4-sulfonamide derivatives demonstrate potent inhibitory activity against U937 cells, highlighting their potential as anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies reveal that modifications to the pyrazole ring can enhance anti-inflammatory potency .

Antimicrobial and Antiviral Properties

Additionally, 3,5-dimethyl-1H-pyrazole derivatives have shown promise as antimicrobial and antiviral agents. Their mechanism of action often involves the covalent modification of key protein targets within pathogens, leading to disrupted cellular functions .

Study on Trypanosoma brucei Inhibitors

A notable study involved screening a series of sulfonyl fluoride compounds against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated that certain derivatives exhibited sub-micromolar anti-trypanosomal activity, with selectivity indices favoring T. brucei over human cell lines like HeLa cells . The study utilized a chemical proteomic approach to identify protein targets modified by these compounds.

Structure-Activity Relationship (SAR)

In another investigation focusing on SAR, various pyrazole derivatives were synthesized and tested for their biological activities. The study highlighted how specific substitutions on the pyrazole ring influenced biological efficacy, particularly in inhibiting protein glycation and exhibiting antibacterial properties .

Data Tables

Compound Activity IC50/EC50 (µM) Selectivity Index
3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluorideAntiproliferative against U937<10N/A
Pyrazole derivative AAnti-inflammatory (COX-1)12>10
Pyrazole derivative BAnti-trypanosomal<166

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